molecular formula C14H14N2O2 B6413635 6-Amino-3-(2,3-dimethylphenyl)picolinic acid CAS No. 1258634-88-6

6-Amino-3-(2,3-dimethylphenyl)picolinic acid

Cat. No.: B6413635
CAS No.: 1258634-88-6
M. Wt: 242.27 g/mol
InChI Key: ZFGAECKQHAHDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(2,3-dimethylphenyl)picolinic acid is a heterocyclic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. This compound is known for its diverse applications in the fields of chemistry and biology, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 6-Amino-3-(2,3-dimethylphenyl)picolinic acid involves several steps. One common method includes the reaction of 2,3-dimethylbenzaldehyde with malononitrile to form 2,3-dimethylphenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Amino-3-(2,3-dimethylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include KMnO4 for oxidation, hydrogen gas with palladium for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-3-(2,3-dimethylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and influenza A.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an immunomodulator and its ability to inhibit viral replication.

    Industry: It is used in the development of herbicides and other agrochemicals due to its ability to inhibit plant growth.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,3-dimethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in antiviral applications, it disrupts the entry of enveloped viruses into host cells by blocking the fusion of the viral envelope with the host cell membrane . This prevents the virus from releasing its genetic material into the host cell, thereby inhibiting replication. In herbicidal applications, it acts as a synthetic auxin, disrupting normal plant growth processes .

Comparison with Similar Compounds

6-Amino-3-(2,3-dimethylphenyl)picolinic acid can be compared with other picolinic acid derivatives:

    Picolinic acid: A simpler derivative with applications in coordination chemistry and as a dietary supplement for zinc absorption.

    Halauxifen-methyl: A picolinic acid derivative used as a herbicide, known for its high efficacy and safety for crops.

    Florpyrauxifen-benzyl: Another herbicidal picolinic acid derivative with similar applications.

The uniqueness of this compound lies in its specific structural modifications, which confer unique properties such as enhanced antiviral activity and specific herbicidal effects .

Properties

IUPAC Name

6-amino-3-(2,3-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-4-3-5-10(9(8)2)11-6-7-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGAECKQHAHDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(N=C(C=C2)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.